molecular formula C19H20N4O8 B2379172 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351633-60-7

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2379172
CAS No.: 1351633-60-7
M. Wt: 432.389
InChI Key: DQANYUMVLUYCGE-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex synthetic organic compound designed for advanced pharmaceutical and life science research. This molecule features a distinctive structure incorporating a benzo[1,3]dioxole (piperonyl) moiety, a 1,2,4-oxadiazole heterocycle, and an azetidine ring, making it a valuable scaffold in medicinal chemistry. Research Applications: Compounds with this structural framework are of significant interest in drug discovery. The presence of the 1,2,4-oxadiazole ring, a known bioisostere for esters and amides, often confers improved metabolic stability and binding affinity to biological targets. This reagent serves as a key intermediate for developing novel therapeutic agents and probing biochemical pathways. Handling and Compliance: This product is provided for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols before handling.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4.C2H2O4/c22-15(18-12-3-4-13-14(5-12)24-9-23-13)8-21-6-11(7-21)17-19-16(20-25-17)10-1-2-10;3-1(4)2(5)6/h3-5,10-11H,1-2,6-9H2,(H,18,22);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQANYUMVLUYCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the oxadiazole ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Construction of the azetidine ring: This can be synthesized via cyclization reactions involving appropriate amine precursors.

    Coupling reactions: The final compound is obtained by coupling the intermediate products through amide bond formation, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole ring can yield quinone derivatives, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of oxadiazoles exhibit promising anticancer properties. For instance, studies involving similar oxadiazole compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of the azetidine ring may enhance these effects by improving cellular uptake and target specificity.

Antimicrobial Properties

Compounds containing oxadiazole rings have been extensively investigated for their antimicrobial activities. Specific derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been noted in several studies, where they exhibit inhibition of pro-inflammatory cytokines and enzymes . This application is particularly relevant in conditions like arthritis and other inflammatory diseases.

Synthesis and Characterization

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate typically involves multi-step organic reactions, including cyclization processes that form the oxadiazole ring. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Study

A specific case study on a related compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value in the low micromolar range. The study highlighted the role of the dioxole moiety in enhancing the lipophilicity of the compound, facilitating better membrane permeability .

Antimicrobial Evaluation

In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications increased potency compared to standard antibiotics .

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamide (K-16)

  • Structure : Shares the benzodioxole-acetamide backbone but replaces the oxadiazole-azetidine moiety with a benzylthio group.
  • Synthesis : Synthesized via oxalyl chloride activation of thioacetic acid, yielding a 62% purified product .
  • Key Data : Melting point (55.2–55.5°C), NMR (δ 8.37 ppm for NH), and bioactivity in Arabidopsis thaliana root assays .

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

  • Structure : Features a benzisoxazole core with chloromethyl and acetamide substituents.
  • Synthesis : Base-catalyzed cyclization of o-hydroxyphenylketoximes, yielding a precursor for 3,5-disubstituted benzisoxazoles .

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28)

  • Structure : Combines benzimidazole and benzodioxole motifs.
  • Synthesis : Coupling of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with a benzylamine derivative, yielding an 84% product .
  • Application : Acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, highlighting heterocycle-driven target specificity .

Pharmacological and Physicochemical Comparisons

Bioactivity Profiles

Compound Target/Activity Key Findings
Target compound (oxalate salt) Plant root growth modulation Inhibits primary root elongation in A. thaliana at 0.1 µM .
K-16 Auxin-like activity in plants Comparable to NAA (reference auxin) in root assays .
Compound 28 (IDO1 inhibitor) Cancer immunology Potent inhibition of IDO1 (IC₅₀ < 100 nM) in mammalian systems .
BI 665915 (FLAP inhibitor) 5-Lipoxygenase-activating protein (FLAP) IC₅₀ < 10 nM in FLAP binding; optimized DMPK profile .

Physicochemical Properties

Property Target Compound K-16 N-[3-(Chloromethyl)-benzisoxazol-5-yl]acetamide
Melting Point (°C) ~55 (oxalate salt) 55.2–55.5 Not reported
Solubility Enhanced (oxalate salt) Moderate in DCM Limited data
Key Functional Groups Oxadiazole, azetidine Benzylthio Benzisoxazole, chloromethyl

Structure-Activity Relationship (SAR) Insights

  • Oxadiazole vs. Benzisoxazole/Benzimidazole : The 1,2,4-oxadiazole in the target compound improves metabolic stability and ligand efficiency compared to benzisoxazole derivatives, which are prone to hydrolytic cleavage .
  • Azetidine vs. Flexible Linkers : The azetidine ring’s constrained geometry may enhance target binding specificity versus flexible alkyl chains in K-16 .
  • Cyclopropyl Substitution : The 3-cyclopropyl group on the oxadiazole likely reduces steric hindrance while maintaining electronic effects, a strategy also seen in BI 665915 .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O5C_{15}H_{18}N_4O_5, with a molecular weight of approximately 306.31 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a cyclopropyl-substituted oxadiazole and an azetidine ring. This unique combination of structural elements is believed to contribute to its biological activity.

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant biological activities. These include:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole moieties have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and targets involved in bacterial resistance mechanisms.
  • Modulation of Transport Proteins : Some derivatives have been identified as modulators of ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms in cancer and cystic fibrosis treatments .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. For instance, derivatives similar to this compound have shown inhibitory effects against Mycobacterium tuberculosis (Mtb), with IC50 values indicating effective inhibition at low concentrations .

Case Studies

  • Tuberculosis Treatment : In a study evaluating the activity of oxadiazole derivatives against Mtb, compounds with structural similarities to this compound were found to restore the efficacy of conventional antibiotics like isoniazid in resistant strains .
  • Neuroprotective Effects : Research on related compounds has indicated potential neuroprotective effects through AChE inhibition. This suggests that the compound may have applications in treating neurodegenerative diseases .

Data Tables

CompoundTargetIC50 (µM)Reference
This compoundAChE2.02
Similar Oxadiazole DerivativeMtb12.62
Cyclopropyl DerivativeABC TransportersVaries

Q & A

Basic: What are the critical considerations for synthesizing this compound with high purity?

Methodological Answer:
Synthesis requires multi-step optimization:

  • Step 1 : Coupling of the benzo[d][1,3]dioxole moiety with the azetidine-oxadiazole core under inert conditions (N₂/Ar) to prevent oxidation .
  • Step 2 : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates, with reaction temperatures maintained at 60–80°C to balance kinetics and side-product formation .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol-DMF mixtures to achieve >95% purity .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Basic: Which analytical techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., benzo[d][1,3]dioxol-5-yl aromatic protons at δ 6.7–7.1 ppm) and carbon connectivity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H⁺] at m/z 442.15) and fragment patterns matching the oxadiazole-azetidine scaffold .
  • IR Spectroscopy : Detect characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide group) .

Basic: How to design initial biological activity screening assays?

Methodological Answer:

  • In Vitro Assays :
    • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Anti-inflammatory : COX-2 inhibition assay using ELISA to measure prostaglandin E₂ suppression .
    • Dose-Response : Test concentrations from 1 nM–100 µM, with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Data Interpretation : Use GraphPad Prism for non-linear regression analysis of dose-response curves .

Advanced: How to resolve discrepancies in reaction yield optimization?

Methodological Answer:

  • Design of Experiments (DOE) : Apply factorial design to isolate variables (e.g., solvent polarity, catalyst loading). For example, vary DMF ratios (50–100%) and track yields via HPLC .
  • Computational Modeling : Use density functional theory (DFT) to simulate transition states and identify energy barriers in cyclopropane-oxadiazole coupling .
  • In Situ Monitoring : ReactIR to detect intermediates and adjust reaction time dynamically .

Advanced: How to address conflicting data in spectroscopic characterization?

Methodological Answer:

  • Hyphenated Techniques : LC-NMR/MS to correlate chromatographic peaks with spectral data, resolving overlaps (e.g., distinguishing oxalate counterion signals from impurities) .
  • Cross-Validation : Compare 2D NMR (COSY, HSQC) with X-ray crystallography (if crystals are obtainable) to confirm azetidine ring conformation .
  • Error Analysis : Quantify signal-to-noise ratios in MS spectra and repeat under high-resolution conditions (e.g., TOF-MS) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., cyclopropyl to methyl groups on the oxadiazole) and test activity shifts .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with targets (e.g., COX-2 active site; PDB ID 5KIR) .
  • Mutagenesis Studies : Pair SAR data with site-directed mutagenesis of putative binding residues in target proteins .

Advanced: How to investigate the reaction mechanism of oxalate salt formation?

Methodological Answer:

  • Kinetic Studies : Monitor pH-dependent protonation of the acetamide group during salt formation using stopped-flow spectroscopy .
  • Isotopic Labeling : Synthesize ¹³C-labeled oxalic acid to track incorporation into the final salt via ¹³C NMR .
  • Computational Path Searching : Apply artificial force-induced reaction (AFIR) methods to map energetically feasible pathways .

Advanced: How to optimize in vivo bioavailability for preclinical studies?

Methodological Answer:

  • ADMET Profiling :
    • Solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) .
    • Permeability : Caco-2 cell monolayer assay to predict intestinal absorption .
  • Formulation : Nanoemulsions or cyclodextrin complexes to enhance water solubility .
  • Pharmacokinetics : LC-MS/MS to measure plasma half-life in rodent models after IV/PO administration .

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